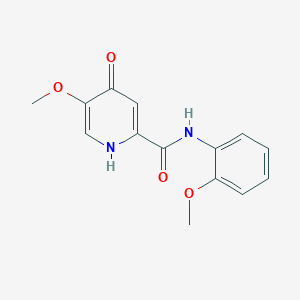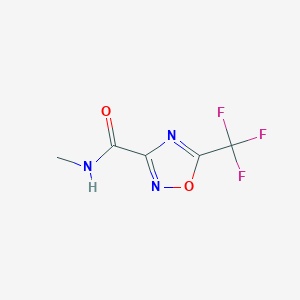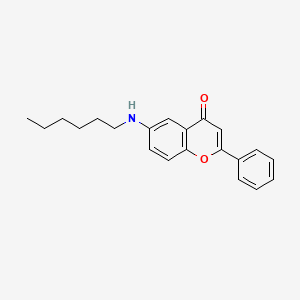
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group attached to both the phenyl and pyridine rings, as well as a carboxamide group
Vorbereitungsmethoden
The synthesis of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves metal-catalyzed reactions. One common synthetic route includes the use of transition metals such as iron, nickel, or ruthenium as catalysts . The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may employ similar catalytic processes but on a larger scale, ensuring higher yields and purity of the compound.
Analyse Chemischer Reaktionen
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, it shows promise as a candidate for the development of new therapeutic agents, particularly in the treatment of depression and other mood disorders . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine . This modulation occurs through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters, thereby increasing their levels in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide include other methoxy-substituted pyridine and phenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
Eigenschaften
Molekularformel |
C14H14N2O4 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-19-12-6-4-3-5-9(12)16-14(18)10-7-11(17)13(20-2)8-15-10/h3-8H,1-2H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
JMZRSMLGUHKQEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)


![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)

![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol](/img/structure/B12638506.png)




![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)

![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
